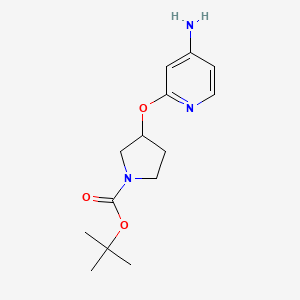
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2222934-05-4 . It has a molecular weight of 263.34 . This compound is used in diverse scientific studies due to its multifaceted properties, making it valuable for drug discovery, catalysis, and synthesis applications.
Molecular Structure Analysis
The Inchi Code of this compound is 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-10(9-17)12-8-11(15)4-6-16-12/h4,6,8,10H,5,7,9H2,1-3H3, (H2,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Molecules
Researchers have developed methods to synthesize complex organic molecules using tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate as a building block. For instance, enantioselective nitrile anion cyclization strategies were employed to synthesize N-tert-butyl disubstituted pyrrolidines, demonstrating the compound's utility in constructing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).
Pharmacologically Active Compounds
The compound has also been explored as a precursor for pharmacologically active compounds. Studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, for instance, highlighted the synthesis and optimization of potent in vitro and in vivo agents, suggesting the potential of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).
Novel Drug Discovery
In drug discovery, tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is utilized for synthesizing novel inhibitors with specific biological targets. For example, an efficient method for synthesizing highly functionalized 2-pyrrolidinone demonstrated the compound's utility in the discovery of macrocyclic Tyk2 inhibitors, pointing towards its role in identifying new treatments for autoimmune diseases (Sasaki et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJPNFLPXZLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



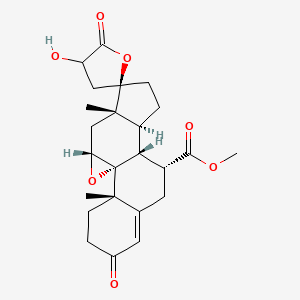
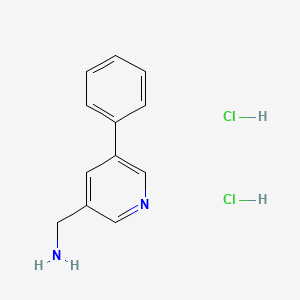
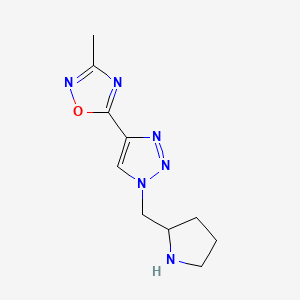
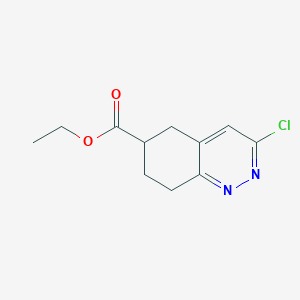
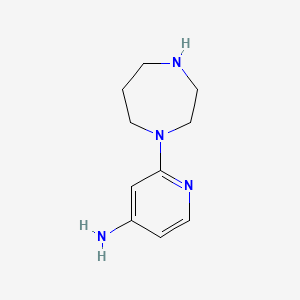
![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)
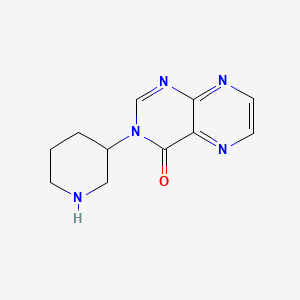
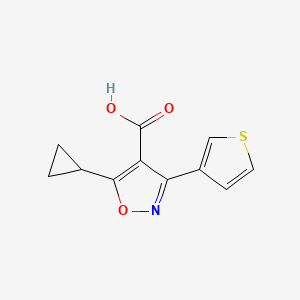
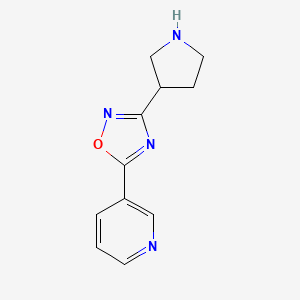
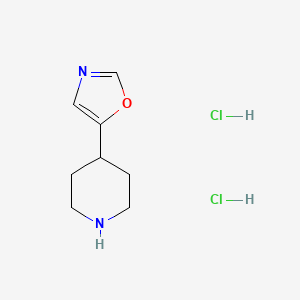
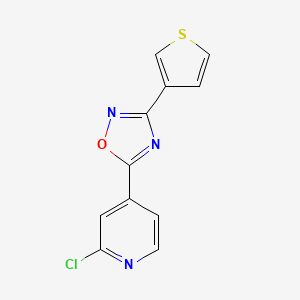
![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
![3-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1434377.png)
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)